N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S2.ClH/c30-24(20-10-6-14-31-20)28-26-23(25-27-19-9-4-5-11-21(19)32-25)18-12-13-29(16-22(18)33-26)15-17-7-2-1-3-8-17;/h1-11,14H,12-13,15-16H2,(H,28,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZQBFAHGCBCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CO3)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound exhibiting a range of biological activities due to its unique structural features. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₇ClN₄O₃S₃ |
| Molecular Weight | 681.3 g/mol |
| CAS Number | 1216424-65-5 |
The structure incorporates multiple heterocyclic rings, including benzo[d]thiazole and thieno[2,3-c]pyridine, which are crucial for its biological activity.
This compound interacts with various biological targets, primarily involving DNA and cellular membranes. This interaction can lead to significant biological responses such as cytotoxicity in cancer cells and modulation of enzymatic activity.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. A study highlighted its ability to inhibit apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. Compounds similar to this one have shown single-digit micromolar activity against APE1 and enhanced the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell lines .
The following table summarizes the anticancer activities of related compounds:
| Compound Name | Activity |
|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide | APE1 inhibition; cytotoxicity enhancement |
| N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride | Broad-spectrum anticancer activity |
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial properties. It has been noted for its efficacy against various bacterial strains and potential antifungal activity due to its structural components that facilitate interaction with microbial membranes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the thieno-pyridine core can significantly influence its potency and selectivity against specific targets. For example:
- Substituent Variations : Changes in the benzyl group or the furan moiety can enhance or diminish the compound's interaction with APE1.
- Heterocyclic Modifications : Altering the nitrogen or sulfur atoms within the heterocycles can affect solubility and bioavailability.
Case Studies
Several case studies have focused on this compound's biological evaluation:
- Study on APE1 Inhibition : A focused medicinal chemistry effort identified this compound as a potent inhibitor of APE1 through high-throughput screening methods. The study reported a significant increase in AP site accumulation in treated cells, indicating effective inhibition of DNA repair mechanisms .
- Antimicrobial Testing : In vitro studies demonstrated that derivatives of this compound exhibited strong antibacterial activity against resistant strains of bacteria. The mechanism was attributed to disruption of bacterial membrane integrity.
Preparation Methods
Cyclization via Pictet-Spengler Reaction
The Pictet-Spengler reaction enables the formation of the tetrahydrothieno[2,3-c]pyridine ring system. A thiophene derivative is condensed with an aldehyde or ketone in the presence of an acid catalyst. For example:
- Intermediate preparation : 2-Aminothiophene-3-carbonitrile is treated with benzyl bromide to introduce the benzyl group at position 6.
- Cyclization : The intermediate undergoes cyclization with trifluoroacetic acid (TFA) to yield 6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
Key conditions :
Sodium Sulfide-Mediated Cyclization
An alternative method employs sodium sulfide to generate thiol intermediates, which undergo nucleophilic displacement with alkyl halides:
- Thiol formation : 2-Bromo-3-nitrothiophene reacts with Na₂S to form a thiolate intermediate.
- Alkylation : The thiolate reacts with benzyl bromide to form 6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
Advantages :
Furan-2-Carboxamide Functionalization
The furan-2-carboxamide group is introduced via amide bond formation:
Carbamoyl Chloride Route
- Furan-2-carboxylic acid synthesis : Carbamoyl chloride reacts with furan at 10–30°C to form furan-2-carboxylic acid-amide, which is hydrolyzed to the acid.
- Activation : The acid is converted to an acyl chloride using thionyl chloride.
- Amidation : The acyl chloride reacts with the amine group of the tetrahydrothieno[2,3-c]pyridine intermediate.
Reaction profile :
Direct Coupling Using EDCI/HOBt
- Activation : Furan-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
- Coupling : The activated ester reacts with the amine intermediate under inert conditions.
Advantages :
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt:
- Acidification : The compound is dissolved in anhydrous ethanol and treated with HCl gas.
- Precipitation : The hydrochloride salt precipitates upon cooling and is filtered under vacuum.
Characterization data :
- Melting point : 215–218°C (decomposition)
- Solubility : >50 mg/mL in DMSO
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- Molecular ion peak : m/z 508.1 [M+H]⁺ (calculated for C₂₆H₂₂ClN₃O₂S₂)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Pictet-Spengler Cyclization | 68–75 | 90–92 | Scalable for industrial production |
| Sodium Sulfide Cyclization | 72–78 | 88–90 | Enantioselective synthesis |
| Suzuki-Miyaura Coupling | 60–65 | 95–97 | Regioselective functionalization |
| EDCI/HOBt Coupling | 70–80 | 98–99 | High purity under mild conditions |
Challenges and Optimization Strategies
- Steric hindrance : Bulky substituents on the tetrahydrothieno[2,3-c]pyridine core reduce coupling efficiency. Use of Pd catalysts with bulky phosphine ligands (e.g., XPhos) improves yields.
- Solubility issues : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity during amidation.
- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.
Recent Advancements
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
